5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3 |
InChI Key |
GIXWEPMKZBBWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)C1O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxy 2,6 Dimethylpyrimidin 4 5h One and Its Derivatives
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient means to construct complex molecular architectures like the pyrimidinone scaffold. researchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
Tandem Knoevenagel–Michael Additions in Pyrimidinone Synthesis
A prominent strategy for the synthesis of functionalized pyrimidinones (B12756618) involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. rsc.orgdntb.gov.ua This approach typically begins with the Knoevenagel condensation of an active methylene (B1212753) compound with an aldehyde to form a reactive α,β-unsaturated intermediate. This intermediate then undergoes an intramolecular or intermolecular Michael addition with a suitable nucleophile, leading to the formation of the pyrimidinone ring system.
For instance, the reaction of an aldehyde, an active methylene compound like N,N'-dimethylbarbituric acid, and a nucleophile such as 4-hydroxy-6-methyl-2H-pyran-2-one can proceed via a tandem Knoevenagel-Michael reaction to yield complex heterocyclic systems. researchgate.net This one-pot procedure is often carried out under mild conditions and can provide excellent yields without the need for chromatographic purification. researchgate.net The versatility of this method allows for the incorporation of various substituents, leading to a diverse range of pyrimidinone derivatives. rsc.orgdntb.gov.ua
The key advantage of this tandem approach is the in situ generation of a reactive Michael acceptor, which is then trapped by a nucleophile in the same reaction vessel. This avoids the isolation of potentially unstable intermediates and streamlines the synthetic process. The choice of reactants, catalysts, and reaction conditions can be tailored to control the diastereoselectivity of the final products. rsc.org
Aldol-Michael Cascade Approaches
Cascade reactions that combine Aldol and Michael additions represent another elegant and efficient route to substituted pyrimidinone frameworks. These reactions proceed through a sequence of bond-forming events in a single pot, minimizing waste and purification steps. A typical Aldol-Michael cascade for pyrimidine (B1678525) synthesis might involve the initial Aldol condensation between a ketone and an aldehyde to form an α,β-unsaturated ketone. This intermediate then participates in a Michael addition with a nucleophile, such as an amidine, followed by cyclization and dehydration to afford the final pyrimidine product.
Recent developments have focused on creating highly substituted cyclohexanes via a one-pot cascade Michael-Michael-Aldol condensation of nitroalkenes and enones. rsc.org While not directly forming a pyrimidinone, this methodology highlights the power of cascade reactions in constructing complex cyclic systems that can serve as precursors or analogs. The principles of this cascade, involving sequential conjugate additions and cyclization, are applicable to the design of novel pyrimidinone syntheses. The diastereoselectivity of these cascade reactions is a critical aspect, often controlled by the choice of catalyst and reaction conditions.
One-Pot Synthetic Protocols for Pyrimidinone Cores
The development of one-pot synthetic protocols is a cornerstone of modern organic synthesis, offering significant advantages in terms of efficiency, cost-effectiveness, and environmental impact. researchgate.net Several one-pot methods have been developed for the synthesis of pyrimidinone cores and related fused heterocyclic systems. nih.govnih.govoiccpress.com
A notable example is the Biginelli reaction, a classic one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov This reaction has been adapted and optimized using various catalysts and reaction conditions to improve yields and expand its substrate scope. Microwave-assisted one-pot syntheses have also gained traction, significantly reducing reaction times and often leading to cleaner product formation. nih.govatmiyauni.ac.in
Furthermore, ionic liquid-catalyzed one-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been reported, demonstrating high yields, short reaction times, and catalyst reusability. oiccpress.com These protocols often involve the reaction of barbituric acid or thiobarbituric acid with aldehydes and other nucleophiles like guanidine. atmiyauni.ac.in The choice of catalyst and solvent system is crucial in these one-pot reactions to ensure the compatibility of all reactants and intermediates and to drive the reaction towards the desired product.
Targeted Functionalization and Derivatization Approaches
The biological activity of pyrimidinone derivatives is often finely tuned by the nature and position of substituents on the heterocyclic core. nih.govnih.gov Therefore, methods for the targeted functionalization and derivatization of the pyrimidinone ring are of paramount importance for medicinal chemistry and drug discovery.
Regioselective Substitution Reactions
Achieving regioselectivity in the substitution of polysubstituted pyrimidine rings is a significant synthetic challenge. The electronic nature of the existing substituents and the reaction conditions play a crucial role in directing incoming groups to specific positions. For 2,4-difunctionalized pyrimidines, nucleophilic aromatic substitution (SNAr) reactions are common. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position. google.com
However, this inherent reactivity can be modulated. For instance, in the SNAr amination of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position. nih.gov This provides a valuable tool for accessing 2-amino-4-chloropyrimidine (B19991) derivatives, which are important synthetic intermediates. The choice of solvent, base, and temperature can also influence the regiochemical outcome of these substitution reactions. google.com For pyrido[3,2-d]pyrimidine (B1256433) systems, the reactivity of chloro substituents at different positions can be exploited for sequential and regioselective functionalization. hepvs.ch
Introduction of Diverse Chemical Moieties
The introduction of a wide array of chemical moieties onto the pyrimidinone scaffold is essential for exploring structure-activity relationships. This can be achieved through various synthetic transformations targeting different positions of the ring. For example, chloro-substituted pyrimidinones can serve as versatile precursors for introducing nitrogen, oxygen, and sulfur nucleophiles via SNAr reactions. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of aryl, heteroaryl, and amino groups. The synthesis of 2-S-substituted 4,6-dimethylpyrimidines from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride demonstrates the utility of the thiol group as a handle for introducing various alkyl and aryl moieties. researchgate.net The amide group within the pyrimidinone ring can also be activated for ipso-imination, allowing for the introduction of diverse amine functionalities. mdpi.com The ability to introduce halogens, such as chlorine, at specific positions also opens up avenues for further derivatization. mdpi.com
The following table summarizes various synthetic approaches for pyrimidinone derivatives:
| Methodology | Reactants | Key Features |
| Tandem Knoevenagel–Michael Addition | Aldehyde, Active Methylene Compound, Nucleophile | One-pot, high atom economy, diastereoselective. rsc.orgdntb.gov.ua |
| Aldol-Michael Cascade | Ketone, Aldehyde, Amidine | Cascade reaction, efficient construction of cyclic systems. |
| One-Pot Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Classic multicomponent reaction for dihydropyrimidinones. nih.gov |
| Regioselective SNAr | Dichloropyrimidine, Nucleophile | Controlled substitution at C2 or C4 positions. google.comnih.gov |
| Cross-Coupling Reactions | Halogenated Pyrimidinone, Boronic Acid/Amine | Introduction of aryl and amino groups. |
Green Chemistry Principles in Pyrimidinone Synthesis
The growing emphasis on sustainable chemical practices has led to the integration of green chemistry principles into the synthesis of pyrimidinone derivatives, including 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one. rasayanjournal.co.inpowertechjournal.com These approaches aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as the use of alternative energy sources, greener solvents, and efficient catalytic systems. rasayanjournal.co.injmaterenvironsci.com
One of the prominent green methodologies in pyrimidinone synthesis is the use of microwave irradiation . nih.gov This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govtsijournals.comtsijournals.com The efficiency of microwave-assisted synthesis stems from the direct and uniform heating of the reaction mixture, which can accelerate the rate of reaction. nih.govtsijournals.com For instance, the Biginelli reaction, a common one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, has been successfully adapted to microwave conditions, often without the need for a catalyst or organic solvent. tsijournals.comtsijournals.com
The adoption of green solvents , particularly water, is another cornerstone of sustainable pyrimidinone synthesis. jmaterenvironsci.comblucher.com.br Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. jmaterenvironsci.com The synthesis of pyrimidine and pyrimidinone derivatives has been effectively carried out in aqueous media, simplifying work-up procedures and minimizing the environmental impact associated with volatile organic compounds (VOCs). jmaterenvironsci.comblucher.com.br
Solvent-free reaction conditions represent an even more environmentally benign approach, eliminating the need for any solvent. hilarispublisher.comresearchgate.net These reactions, often facilitated by grinding or heating, can lead to high yields and purity of the final products. hilarispublisher.com The development of solvent-free methods for the synthesis of dihydropyrimidinone derivatives has been reported, showcasing the potential for waste reduction at the source. hilarispublisher.comresearchgate.net
Multicomponent reactions (MCRs) are inherently aligned with the principles of green chemistry due to their high atom economy and procedural simplicity. rasayanjournal.co.innih.gov The Biginelli reaction, a classic example of an MCR, condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones in a single step. mdpi.com This approach avoids the isolation of intermediates, thereby saving time, energy, and resources. rasayanjournal.co.in The development of novel MCRs for pyrimidine synthesis continues to be an active area of research, with a focus on expanding the diversity of accessible structures through sustainable means. nih.govmdpi.com
The use of heterogeneous and reusable catalysts is another critical aspect of green pyrimidinone synthesis. mdpi.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.netresearchgate.net Various solid acid catalysts, zeolites, and functionalized nanoparticles have been employed to promote pyrimidinone synthesis under environmentally friendly conditions. mdpi.comresearchgate.net For example, the use of a novel nanocatalyst of ZnO-supported copper oxide has been reported for the eco-friendly synthesis of pyrano[2,3-d]pyrimidinone derivatives in water. researchgate.net
Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally compatible route to pyrimidinone derivatives. mdpi.com Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high enantio- and regioselectivity. mdpi.com While specific examples for this compound are not extensively documented, the principles of biocatalysis hold significant promise for the future of sustainable pyrimidinone synthesis. mdpi.com
The following tables summarize research findings on green synthetic methodologies for various pyrimidinone derivatives, illustrating the advantages of these approaches.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimidinone Derivatives
| Pyrimidinone Derivative | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Dihydropyrimidinones | Microwave-Assisted (Solvent-free) | 3-5 min | 85-95 | tsijournals.comtsijournals.com |
| Dihydropyrimidinones | Conventional (Reflux in Ethanol) | 3-12 h | 40-60 | mdpi.com |
| Pyrimidinones | Microwave-Assisted (in Water) | 10-20 min | 80-92 | blucher.com.br |
| Pyrimidinones | Conventional (Reflux in Organic Solvent) | 8-24 h | 65-75 | rsc.org |
Table 2: Efficacy of Different Catalysts in the Green Synthesis of Pyrimidinone Derivatives
| Pyrimidinone Derivative | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Dihydropyrimidinones | Ceric Ammonium Nitrate (CAN) | Ethanol | 8 h | ~80-95 | mdpi.com |
| Pyrano[2,3-d]pyrimidinones | CuO/ZnO Nanocatalyst | Water | 30-45 min | 90-96 | researchgate.net |
| Dihydropyrimidinones | Citrus Extract | Ethanol | 2 h | 80-92 | pjoes.com |
| Triazolopyrimidines | Porous poly-melamine-formaldehyde (mPMF) | Solvent-free (Ball Milling) | 10-30 min | High | rasayanjournal.co.inresearchgate.net |
Comprehensive Spectroscopic and Crystallographic Characterization of 5 Hydroxy 2,6 Dimethylpyrimidin 4 5h One and Its Analogues
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).
For 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one, the ¹H-NMR spectrum is expected to show distinct signals corresponding to each unique proton. The methyl protons at positions 2 and 6 would likely appear as sharp singlets. The chemical shift of these groups can be influenced by the electronic nature of the pyrimidinone ring. The proton at position 5, attached to the same carbon as the hydroxyl group, would resonate as a multiplet, with its chemical shift and splitting pattern being highly dependent on the solvent and its coupling with the hydroxyl proton. The hydroxyl (OH) and amine (NH) protons are expected to produce signals that can be broad and variable in position due to hydrogen bonding and exchange with solvent molecules.
In the ¹³C-NMR spectrum, distinct signals for each carbon atom are anticipated. The carbonyl carbon (C4) would appear significantly downfield, typically in the 160-180 ppm range, due to the deshielding effect of the double-bonded oxygen. The carbons bearing the methyl groups (C2 and C6) and the hydroxyl-bearing carbon (C5) would have characteristic shifts that confirm the core structure. The chemical shifts of the methyl carbons would be found in the upfield region of the spectrum.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~ 2.0 - 2.5 | ~ 20 - 25 |
| 6-CH₃ | ~ 2.0 - 2.5 | ~ 20 - 25 |
| H-5 | ~ 4.0 - 4.5 | ~ 70 - 80 |
| OH | Variable (Broad) | - |
| NH | Variable (Broad) | - |
| C=O (C4) | - | ~ 165 - 175 |
| C2 | - | ~ 150 - 160 |
| C6 | - | ~ 150 - 160 |
Note: The predicted values are based on the analysis of similar pyrimidinone derivatives and may vary based on solvent and experimental conditions.
Infrared and Raman Spectroscopic Analysis for Vibrational Modes
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. For pyrimidinone derivatives, these methods are used to identify characteristic stretching and bending vibrations.
The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band in the 3200-3400 cm⁻¹ range, with its position and shape influenced by hydrogen bonding. The O-H stretch of the hydroxyl group would also be found in this high-frequency region, often overlapping with the N-H signal. C-H stretching vibrations from the methyl groups are expected around 2900-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-N stretching, C-C stretching, and various bending modes of the pyrimidine (B1678525) ring and its substituents.
Raman spectroscopy provides complementary information. While the C=O stretch is also observable, non-polar bonds, such as the C-C bonds of the pyrimidine ring, often produce stronger signals in Raman spectra compared to IR. Vibrations of the heterocyclic ring are particularly well-suited for Raman analysis.
Table 2: Characteristic Vibrational Frequencies for Pyrimidinone Analogues
| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (Broad) | 3200 - 3400 |
| O-H Stretch | 3200 - 3500 (Broad) | 3200 - 3500 |
| C-H Stretch (Methyl) | 2900 - 3000 | 2900 - 3000 |
| C=O Stretch | 1650 - 1700 (Strong) | 1650 - 1700 |
| C=N/C=C Ring Stretch | 1550 - 1650 | 1550 - 1650 |
| N-H Bend | 1500 - 1600 | - |
| C-H Bend | 1350 - 1450 | 1350 - 1450 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₈N₂O₂), the calculated molecular weight is approximately 140.14 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and, consequently, the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion [M]⁺ would be observed. Subsequent fragmentation could involve the loss of small, stable molecules or radicals. Common fragmentation pathways for pyrimidinone derivatives may include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Cleavage of the pyrimidine ring, leading to characteristic fragment ions.
Loss of water (H₂O) from the hydroxyl group and a ring proton.
Decarbonylation, involving the loss of a carbon monoxide (CO) molecule.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and
Computational and Theoretical Studies of 5 Hydroxy 2,6 Dimethylpyrimidin 4 5h One
Quantum Chemical Calculations (DFT, Ab-initio, HF/SCF)
Quantum chemical calculations, including Density Functional Theory (DFT), ab-initio methods, and Hartree-Fock/Self-Consistent Field (HF/SCF), are powerful tools for investigating the properties of molecules at the atomic level. ias.ac.incuni.czresearchgate.net These methods have been widely applied to study pyrimidine (B1678525) derivatives, providing valuable data on their geometric and electronic characteristics. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyrimidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been shown to provide optimized geometrical parameters that are in good agreement with experimental data where available. nih.govi-scholar.in The electronic structure of these compounds, including the distribution of electron density and the nature of chemical bonds, can be thoroughly analyzed.
For a molecule like 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one, computational studies on analogous compounds such as 4,6-dihydroxypyrimidine (B14393) reveal the intricate details of their molecular structure. i-scholar.in The calculated bond lengths and angles help in understanding the degree of aromaticity and the influence of substituents on the pyrimidine ring.
Representative Data for a Substituted Pyrimidinone Derivative:
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C2-N1 Bond Length (Å) | 1.38 |
| N1-C6 Bond Length (Å) | 1.37 |
| C6-C5 Bond Length (Å) | 1.45 |
| C5-C4 Bond Length (Å) | 1.46 |
| C4-N3 Bond Length (Å) | 1.39 |
| N3-C2 Bond Length (Å) | 1.32 |
| C4=O Bond Length (Å) | 1.23 |
| C2-N1-C6 Angle (°) | 116.5 |
| N1-C6-C5 Angle (°) | 123.0 |
| C6-C5-C4 Angle (°) | 118.0 |
| C5-C4-N3 Angle (°) | 115.0 |
| C4-N3-C2 Angle (°) | 125.5 |
| N3-C2-N1 Angle (°) | 122.0 |
Note: The data presented is representative of a substituted pyrimidinone and is intended for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory and Global Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net
Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Representative Global Reactivity Indices for a Pyrimidinone Derivative:
| Parameter | Calculated Value (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -1.20 |
| Energy Gap (ΔE) | 5.30 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Global Softness (S) | 0.19 |
Note: The data presented is representative and serves as an example for a typical pyrimidinone derivative.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. physchemres.org
For pyrimidine derivatives, MEP analysis can identify the most reactive sites, such as the nitrogen and oxygen atoms, which typically exhibit negative electrostatic potential. nih.govnih.gov This information is crucial for understanding intermolecular interactions and chemical reactivity. rsc.org
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. nih.gov For pyrimidine systems, NBO analysis can reveal hyperconjugative interactions that contribute to their stability. nih.gov These interactions involve the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals. nih.gov
Tautomerism and Isomerism Investigations
Tautomerism is a significant phenomenon in many heterocyclic compounds, including pyrimidine derivatives. libretexts.orgmasterorganicchemistry.com It involves the migration of a proton, leading to different structural isomers that are in equilibrium. youtube.com For this compound, the most relevant tautomeric equilibrium is the keto-enol tautomerism. ruc.dkacs.org
Energetic Landscape of Keto-Enol and Other Tautomeric Forms
The relative stability of different tautomers can be determined by calculating their energies using quantum chemical methods. researchgate.net For hydroxypyrimidines, the keto form is often found to be more stable than the enol form, particularly in polar solvents. researchgate.netresearchgate.net The energetic landscape describes the relative energies of the different tautomers and the energy barriers for their interconversion. researchgate.netrsc.org
Computational studies on 4-hydroxypyrimidine (B43898) show that the pyrimidin-4-one (keto) form is more stable than the 4-hydroxypyrimidine (enol) tautomer in the gas phase. researchgate.net The relative stability can be influenced by substituents on the pyrimidine ring. researchgate.net The study of the energetic landscape is crucial for understanding the chemical behavior and biological activity of these compounds, as different tautomers can exhibit different properties. nih.govd-nb.info
Representative Relative Energies of Tautomers for a Hydroxypyrimidine System:
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
|---|---|---|
| Keto Form (4(3H)-pyrimidinone) | 0.00 | 0.00 |
| Enol Form (4-hydroxypyrimidine) | 1.50 | 2.50 |
| Keto Form (4(1H)-pyrimidinone) | 3.20 | 1.80 |
Note: The data presented is representative of a hydroxypyrimidine system and is intended for illustrative purposes. The actual values for this compound may vary.
Photophysical Properties and Excited-State Dynamics
The photophysical properties of this compound are governed by its electronic structure. UV/Vis absorption and fluorescence spectroscopy are key techniques to study the electronic transitions of the molecule. nih.gov The absorption spectrum of pyrimidine derivatives typically arises from π→π* and n→π* transitions within the heterocyclic ring system. rsc.org The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents, as well as the carbonyl group, modifies the energy levels of the molecular orbitals and thus the absorption and emission characteristics. researchgate.net
In solution, these compounds often exhibit absorption maxima in the UV or near-UV region. researchgate.net Upon excitation with light of an appropriate wavelength, the molecule is promoted to an excited electronic state. From this excited state, it can relax back to the ground state via several pathways, including fluorescence, which is the emission of a photon. researchgate.net The fluorescence spectrum is typically red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides insight into the structural and electronic differences between the ground and excited states. acs.org For many hydroxypyrimidine derivatives, fluorescence can be weak or even absent in solution due to efficient non-radiative decay pathways, which may include processes like excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov
| Spectroscopic Parameter | Typical Range for Pyrimidinones (B12756618) | Electronic Transition | Information Provided |
|---|---|---|---|
| Absorption Maximum (λmax) | 270-350 nm | S0 → Sn (π→π, n→π) | Energy required for electronic excitation |
| Molar Absorptivity (ε) | 10³ - 10⁵ M⁻¹cm⁻¹ | π→π* (high), n→π* (low) | Probability of a specific transition |
| Emission Maximum (λem) | 350-550 nm | S1 → S0 | Energy of the first excited singlet state |
| Fluorescence Quantum Yield (ΦF) | Variable (0.01 - 0.9) | - | Efficiency of the fluorescence process |
| Stokes Shift | Variable (often large for ESIPT molecules) | - | Energy loss due to excited-state relaxation |
The absorption and fluorescence spectra of this compound are often sensitive to the surrounding environment, a property known as solvatochromism. Changes in solvent polarity can alter the energy gap between the ground and excited states, leading to a shift in the spectral bands. nih.gov A red shift (bathochromic shift) or a blue shift (hypsochromic shift) in the absorption or emission maximum can be observed as the solvent polarity is varied. This sensitivity arises from differential solvation of the ground and excited states, which often have different dipole moments.
Furthermore, the compound's photophysical properties are typically pH-sensitive due to the presence of acidic (hydroxyl) and basic (ring nitrogen) sites. researchgate.net Protonation or deprotonation of the molecule alters its electronic structure, leading to significant changes in the absorption and fluorescence spectra (acidochromism). nih.gov For example, protonation of a pyrimidine ring nitrogen can inhibit processes like ESIPT, potentially "turning on" fluorescence that was previously quenched. nih.govnih.gov This reversible, pH-dependent switching of fluorescence makes such compounds potential candidates for use as optical sensors. nih.govresearchgate.net
The efficiency of TPA is highly dependent on the molecular structure, particularly the extent of π-conjugation and intramolecular charge transfer. mdpi.com Theoretical calculations can be employed to predict TPA properties and guide the design of new chromophores. researchgate.net The ability to be excited by near-infrared (NIR) light, which offers deeper tissue penetration and reduced photodamage, makes TPA-active compounds highly valuable for applications in biological imaging and photodynamic therapy. rsc.org
For hydroxyphenyl-substituted pyrimidines, a key excited-state deactivation pathway is Excited-State Intramolecular Proton Transfer (ESIPT). acs.org Upon photoexcitation, the acidity of the phenolic hydroxyl group and the basicity of a nearby nitrogen atom on the pyrimidine ring increase significantly. mdpi.com This provides a strong driving force for the ultrafast transfer of a proton from the -OH group to the nitrogen acceptor via a pre-existing intramolecular hydrogen bond. acs.orgchemrxiv.org
This proton transfer leads to the formation of an excited keto-tautomer, which is electronically and structurally distinct from the initially excited enol form. nih.gov This tautomer can then decay back to the ground state, often through fluorescence, which is characterized by an anomalously large Stokes shift because the emission originates from the relaxed keto form, while the initial absorption occurs in the enol form. acs.org In many cases, however, the excited tautomer deactivates through a non-radiative pathway, leading to the quenching of fluorescence. nih.gov The dynamics of the ESIPT process, which can occur on a sub-picosecond timescale, are studied using time-resolved spectroscopy and computational methods that map the potential energy surfaces of the ground and excited states. nih.govrsc.org
Nonlinear Optical (NLO) Properties
The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the arrangement of π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. rsc.org Pyrimidine cores are considered promising scaffolds for NLO materials due to their π-deficient and electron-withdrawing nature, which, when combined with suitable donor groups, can create "push-pull" molecules with significant NLO activity. rsc.orgrsc.org
Detailed computational studies on various pyrimidine derivatives have been conducted to elucidate their NLO properties. For instance, the NLO properties of a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), were investigated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level. rsc.orgresearchgate.net The study revealed a significant enhancement of NLO behavior in the crystalline environment and found that the third-order nonlinear susceptibility (χ³) of PMMS was superior to that of known chalcone (B49325) derivatives, highlighting its potential for optical and photonic applications. rsc.orgresearchgate.net
The polarizability and hyperpolarizability are key parameters that quantify the NLO response of a molecule. Theoretical calculations provide access to these properties. For PMMS, these values were investigated, indicating its potential as an NLO material. rsc.orgrsc.orgresearchgate.net
Another study focused on pyrimidine-based bis-uracil derivatives, employing DFT methods at the M06/6-311G** level of theory to assess their linear and third-order NLO properties. tandfonline.com The findings suggested that these derivatives are efficient candidates for NLO device fabrication due to their considerable NLO character. tandfonline.com
The following table summarizes the computationally determined NLO properties for a selection of pyrimidine derivatives from the literature, offering a comparative view of how structural modifications can influence these characteristics. It is important to note that direct comparison between different studies should be approached with caution due to variations in computational methods and basis sets.
| Compound Name | Method/Basis Set | Mean Polarizability <α> (esu) | First Hyperpolarizability β (esu) | Second Hyperpolarizability γ (esu) |
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | B3LYP/6-311++G(d,p) | Data not specified | Data not specified | Superior to chalcone derivatives |
| 2-amino-8-methyl-5-oxo-4-[2-(2-oxo-2H-chromen-3-ylmethoxy)-phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | M06-2X/6-31G(d,p) | 6.77005 × 10⁻²³ | Data not specified | 0.145 × 10⁴ |
These computational investigations underscore the potential of the pyrimidine scaffold in the design of new NLO materials. The electronic properties, such as the HOMO-LUMO energy gap, are often correlated with the NLO response, where a smaller energy gap can lead to a larger hyperpolarizability. nih.gov The strategic placement of donor and acceptor groups on the pyrimidine ring, as well as the extension of the π-conjugated system, are key strategies for enhancing the NLO properties of these compounds. While awaiting direct computational studies on this compound, the existing body of research on related derivatives provides a strong indication that this class of molecules holds significant promise for applications in nonlinear optics.
Reactivity and Reaction Mechanisms of 5 Hydroxy 2,6 Dimethylpyrimidin 4 5h One Scaffolds
Elucidation of Reaction Pathways
The chemical transformations of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one are likely dictated by the interplay between its pyrimidinone core, the electron-donating 5-hydroxy group, and the two methyl substituents.
The pyrimidinone core itself is amenable to a variety of reactions. For instance, structurally similar 6-aminouracil (B15529) derivatives are known to react with aldehydes and primary amines in a double Mannich reaction to form pyrimido[4,5-d]pyrimidine (B13093195) systems. nih.gov This suggests that the enamine-like reactivity of the pyrimidinone ring in this compound could allow it to participate in similar condensation reactions.
The 5-hydroxy group is expected to be a major determinant of the molecule's reactivity. As an electron-donating group, it can activate the pyrimidinone ring, making it more susceptible to electrophilic attack. Furthermore, the hydroxyl group can act as a nucleophile. In analogous heterocyclic systems such as pyridoxine (B80251), photosensitized oxidation proceeds through the initial attack of singlet oxygen at the position para to the hydroxyl group, leading to the formation of hydroperoxide and endoperoxide intermediates. nih.gov This suggests that the C6 position of the this compound scaffold could be a potential site for oxidative transformations.
The methyl groups at positions 2 and 6, while generally considered to be activating, could also participate in reactions under specific conditions, such as condensation reactions, if sufficiently activated. Cycloaddition reactions are also plausible pathways for the transformation of this scaffold, as demonstrated by the synthesis of substituted pyrimidines through the condensation of amidines with chalcones. researchgate.net
Role of Catalysis in Chemical Transformations
Catalysis is a powerful tool for the selective functionalization of pyrimidinone scaffolds. While specific catalytic methods for this compound are not well-documented, analogies can be drawn from related structures.
Copper-catalyzed reactions, for example, are instrumental in the synthesis of fused pyrimidinone systems. The formation of multisubstituted pyrido[1,2-a]pyrimidin-4-ones can be efficiently achieved through a one-pot tandem copper(I)-catalyzed C–N bond formation and intramolecular amidation. nih.gov This suggests that the nitrogen atom of the pyrimidinone ring in this compound could be a target for similar metal-catalyzed cross-coupling reactions.
Acid and base catalysis are also highly relevant. The well-known Biginelli reaction, which is a primary route to dihydropyrimidinones, can be catalyzed by both Brønsted and Lewis acids, highlighting the susceptibility of the pyrimidinone core to such catalytic transformations. mdpi.com More complex reactions may employ dual-catalyst systems to achieve high levels of control, such as the use of a chiral primary aminothiourea and an achiral thiourea (B124793) for enantioselective intramolecular [5+2] cycloadditions of oxidopyrylium intermediates. nih.gov
A summary of catalytic systems relevant to pyrimidinone transformations is presented below.
| Catalyst Type | Reaction Type | Example Application |
|---|---|---|
| Copper(I) Iodide | C-N Cross-Coupling/Amidation | Synthesis of pyrido[1,2-a]pyrimidin-4-ones nih.gov |
| p-Toluenesulfonic Acid | Biginelli-like Reaction | Synthesis of dihydropyrimidin(thio)ones mdpi.com |
| Dual Thiourea System | [5+2] Cycloaddition | Enantioselective synthesis of 8-oxabicyclo[3.2.1]octane architectures nih.gov |
Intermediate Identification and Characterization
Understanding reaction mechanisms necessitates the identification of transient intermediates. For reactions involving this compound, while direct evidence is lacking, the nature of potential intermediates can be postulated based on studies of analogous compounds.
In oxidation reactions, for instance, the study of pyridoxine oxidation has allowed for the low-temperature characterization of hydroperoxide and endoperoxide intermediates by NMR spectroscopy. nih.gov It is conceivable that similar peroxidic intermediates could be formed during the oxidation of this compound.
In condensation and cyclization reactions, other types of intermediates are expected. The synthesis of pyrimido[4,5-d]pyrimidones from 6-aminouracil has been shown to proceed through dimethylol intermediates. nih.gov In the synthesis of another fused heterocyclic system, pyrazolo[1,5-a]thieno[2,3-e]pyrimidine, a 5-chloro derivative was identified as a key, albeit unisolated, intermediate. nih.gov
The characterization of such fleeting species typically relies on spectroscopic methods like NMR and mass spectrometry. The following table outlines some intermediates that have been characterized in reactions of similar heterocyclic systems.
| Reaction Type | Intermediate Type | Method of Characterization |
|---|---|---|
| Photosensitized Oxidation | Hydroperoxide, Endoperoxide | Low-temperature NMR Spectroscopy nih.gov |
| Double Mannich Reaction | Dimethylol derivative | Inferred from reaction stoichiometry nih.gov |
| Halogenation/Reduction | 5-Chloro derivative | Thin-Layer Chromatography (TLC) nih.gov |
Synthetic Applications and Chemical Transformations of 5 Hydroxy 2,6 Dimethylpyrimidin 4 5h One As a Building Block
Scaffold for Diverse Heterocyclic System Synthesis
The 5-hydroxypyrimidinone core is a valuable platform for the synthesis of fused heterocyclic systems. The reactivity of the hydroxyl group, combined with the adjacent carbonyl and ring nitrogen atoms, allows for annulation reactions where new rings are built onto the existing pyrimidine (B1678525) framework. While direct studies on 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one are limited, the reactivity of closely related derivatives demonstrates the synthetic potential of this scaffold.
For instance, the regioselective heterocyclization of derivatives like 6-cyclopent-2-enyl-5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been successfully achieved. beilstein-journals.orgresearchgate.net Treatment of this compound with reagents such as pyridine (B92270) hydrotribromide or concentrated sulfuric acid leads to the formation of new, fused heterocyclic systems. researchgate.net This type of transformation highlights the capability of the 5-hydroxy-pyrimidinone moiety to undergo intramolecular cyclization, a key strategy for building molecular complexity. The fusion of pyrimidine moieties with other heterocyclic scaffolds is a common strategy to generate novel compounds with significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. derpharmachemica.com
Table 1: Examples of Fused Heterocyclic Systems from Pyrimidine Precursors This table illustrates the types of fused systems that can be generated from pyrimidine building blocks, based on established synthetic routes for related compounds.
| Precursor Type | Reagents/Conditions | Fused Heterocycle Formed |
|---|---|---|
| 6-Alkenyl-5-hydroxypyrimidinone | Acid or Brominating Agent | Furanopyrimidine or Pyranopyrimidine |
| 6-Aminouracil (B15529) | Aldehydes, Active Methylene (B1212753) Compounds | Pyrido[2,3-d]pyrimidine |
| 6-Aminouracil | Formaldehyde, Primary Amines | Pyrimido[4,5-d]pyrimidine (B13093195) nih.gov |
| 2-Amino-pyrimidine | β-Ketoesters | Pyrido[2,3-d]pyrimidine |
The synthesis of these fused systems often proceeds through mechanisms involving electrophilic or radical cyclization initiated at the double bond of the substituent, with the 5-hydroxyl group acting as an internal nucleophile. The resulting furan- or pyran-fused pyrimidines are of interest in medicinal chemistry.
Applications in Multicomponent Reactions beyond Initial Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. ijstr.orgmdpi.com While the Biginelli reaction is a classic MCR for synthesizing dihydropyrimidinones, the use of pre-formed hydroxypyrimidinones as building blocks in subsequent MCRs is a more advanced application. beilstein-journals.orgacs.org
The this compound scaffold is well-suited for participation in MCRs due to its nucleophilic hydroxyl group and the potential for condensation reactions. Analogous heterocyclic compounds with hydroxyl groups, such as 4-hydroxycoumarins and 5-hydroxy-2-methyl-4H-pyran-4-one, have been successfully employed in MCRs. researchgate.netresearchgate.net For example, the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid has been studied to produce complex spiro-condensed dihydropyranones. researchgate.net Similarly, the three-component condensation of 4-hydroxycoumarin, an arylaldehyde, and N,N-dimethylbarbituric acid yields complex products, demonstrating the utility of hydroxylated heterocycles in building diverse molecular libraries. researchgate.net
By analogy, this compound could potentially react with aldehydes and a third component (like an active methylene compound or an amine) in a one-pot synthesis to generate novel, highly functionalized heterocyclic systems. Such reactions could proceed via an initial Knoevenagel condensation between the aldehyde and the pyrimidinone, followed by a Michael addition or other cyclization pathways.
Derivatization for Pharmacophore Exploration
The pyrimidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. growingscience.comorientjchem.org Derivatization of the this compound scaffold is a key strategy for exploring its potential as a pharmacophore and developing new drug candidates.
The hydroxyl group at the C5 position is a prime site for modification. It can be alkylated, acylated, or used as a handle to attach other functional groups or molecular fragments, thereby altering the compound's steric and electronic properties. This allows for a systematic exploration of the structure-activity relationship (SAR). For example, studies on the closely related 5-hydroxymethylpyrimidines have shown that their reduction and derivatization can lead to compounds with potent immunomodulatory and cytostatic properties. nih.gov Similarly, derivatives of 2,4-diamino-6-hydroxypyrimidine (B22253) have been identified as inhibitors of tetrahydrobiopterin (B1682763) synthesis, demonstrating that the hydroxypyrimidine scaffold can interact specifically with biological targets. nih.gov
Pharmacophore modeling can be used to guide the design of new derivatives. researchgate.netnih.gov By identifying the essential structural features required for biological activity—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—researchers can rationally design modifications to the this compound core to enhance its binding affinity and selectivity for a specific target. mdpi.comnih.gov
Table 2: Biological Activities of Selected Pyrimidine Derivatives This table showcases the diverse pharmacological activities observed in various substituted pyrimidine compounds, underscoring the potential of the core scaffold.
| Pyrimidine Derivative Class | Observed Biological Activity | Reference |
|---|---|---|
| 5-Hydroxymethylpyrimidines | Immunomodulatory, Cytostatic | nih.gov |
| 2,4-Diamino-6-hydroxypyrimidines | Enzyme Inhibition (GTP cyclohydrolase I) | nih.gov |
| 4,6-Dimethylpyrimidine-2-thio derivatives | Plant Growth Stimulation | researchgate.net |
| Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) | Antibacterial, Antifungal, Anticancer | derpharmachemica.com |
Utility in Organic Synthesis Reagents (e.g., as a derivative in peptide synthesis)
Beyond its role as a structural scaffold, heterocyclic compounds can also function as reagents or catalysts in organic synthesis. A notable application for certain heterocyclic derivatives is in peptide synthesis. The formation of a peptide bond requires the activation of a carboxylic acid, and this is often achieved using coupling reagents in conjunction with additives that enhance efficiency and, crucially, suppress racemization of the chiral amino acids. omicsonline.orguni-kiel.de
Many of the most effective additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and its analogues, are N-hydroxy compounds. peptide.com Recently, new additives based on pyrimidine structures have been developed. For example, 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B), a derivative of barbituric acid, has been reported as an excellent additive for suppressing racemization during peptide bond formation. omicsonline.org Its efficacy is attributed to the formation of a reactive ester with the carboxylic acid, facilitated by the hydroxyimino (C=N-OH) group.
While this compound itself possesses a C-OH (enol) group rather than the N-OH or oxime functionality typically required for such coupling additives, its core structure is relevant to this area of chemistry. It is conceivable that the pyrimidinone scaffold could be chemically modified to create a new class of peptide coupling reagents. For example, conversion of the ketone at the C4 position to an oxime would generate a structure more analogous to the highly effective Oxyma-type reagents. Such a derivative could potentially serve as a racemization suppressor in the synthesis of peptides and other complex amides.
Mechanistic Studies of Molecular Interactions and Target Recognition
Structure-Activity Relationship (SAR) Studies via Structural Modifications
No specific structure-activity relationship (SAR) studies for 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one were identified.
In research on related hydroxypyrimidine and aminopyrimidinol compounds, SAR studies are crucial for optimizing biological activity. For instance, studies on 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives, which are isomers of the target compound, have been conducted to develop selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov These investigations typically involve synthesizing a series of analogues by modifying substituents on the pyrimidine (B1678525) core and associated phenyl rings. The introduction of methyl groups or halogen atoms at various positions can significantly impact binding affinity and selectivity. For example, in one study, introducing methyl groups to the pyrimidine ring was found to potentially cause steric clashes with the hinge region of the FGFR4 kinase domain, thereby weakening the binding affinity. nih.gov Conversely, the addition of fluorine to an associated dimethoxyphenyl ring was found to contribute to higher activity and selectivity. nih.gov Such studies systematically explore how each structural modification alters the compound's interaction with its biological target, guiding the design of more potent and selective molecules.
Computational Molecular Docking Simulations for Ligand-Target Binding
Specific molecular docking studies for this compound have not been published. Computational simulations are a standard method to predict how a ligand might bind to a protein's active site.
Binding Affinity Prediction and Interaction Analysis
For the target compound, there are no available binding affinity predictions or interaction analyses.
In studies of similar molecules, such as 4-hydroxypyrimidine (B43898) inhibitors of prolyl hydroxylase domains (PHDs), molecular docking is used to predict binding affinity and visualize key interactions. nih.gov These simulations can reveal hydrogen bonds, hydrophobic interactions, and metal coordination that stabilize the ligand-protein complex. For example, the hydroxyl group of a 4-hydroxypyrimidine inhibitor might be positioned to form hydrogen bonds with specific amino acid residues like Arginine and Tyrosine in the enzyme's active site. nih.gov The pyrazole (B372694) ring of such inhibitors can occupy a binding pocket and chelate to the active site metal ion in a bidentate manner. nih.gov The analysis of these interactions helps in understanding the structural basis of inhibition and in predicting the binding energies of novel derivatives.
Investigation of Binding Modes (e.g., minor groove binding for DNA)
There is no information on the binding modes of this compound with DNA or other targets.
For other pyrimidine derivatives, investigations into DNA binding have shown various interaction modes, including groove binding and intercalation. cymitquimica.com Molecular docking simulations can help differentiate between these modes. For certain 4,6-dihydrazone pyrimidine derivatives, docking studies suggested an interaction mode that was not a classic parallel intercalation but rather an oblique insertion into the DNA base pairs, with other parts of the molecule extending into the DNA grooves. cymitquimica.com Such studies are critical for understanding the mechanism of action for compounds that target nucleic acids.
Selectivity Mechanisms (e.g., enzyme inhibition selectivity)
The selectivity mechanisms for this compound are uncharacterized.
For related compounds, achieving selectivity is a key goal. Molecular docking studies on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives have provided insights into their high selectivity for FGFR4 over other FGFR subtypes. nih.gov Simulations suggested that steric clashes between the dimethyl groups on the pyrimidine core and the hinge regions of FGFR1, 2, and 3 interfere with proper binding. nih.gov In contrast, the conformation of the compound allows for a strong binding interaction with FGFR4, explaining its selective inhibition. nih.gov These computational insights are invaluable for designing inhibitors that target a specific enzyme while avoiding off-target effects.
Enzyme Inhibition Mechanisms
The specific enzyme inhibition mechanism for this compound is not documented.
Studies on other pyrimidine-based inhibitors reveal various mechanisms. For example, 2,4-diamino-6-hydroxypyrimidine (B22253) (DAHP) inhibits GTP cyclohydrolase I (GTPCH) not through direct interaction, but via an indirect mechanism that requires the presence of a feedback regulatory protein (GFRP). DAHP engages the endogenous feedback inhibitory system, a mechanism also used by the natural end-product of the pathway. Understanding whether an inhibitor is competitive, non-competitive, or acts through such an indirect mechanism is fundamental to its pharmacological characterization.
DNA/RNA Interaction Studies (e.g., binding modes)
Specific studies on the interaction between this compound and DNA or RNA are not available.
Research on structurally related molecules provides a framework for how such interactions might be studied. For instance, studies on 4,6-dihydrazone pyrimidine derivatives have used UV/Vis absorption and circular dichroism (CD) spectroscopy to investigate DNA binding. cymitquimica.com Changes in the absorption spectra upon addition of DNA can indicate an interaction, with hyperchromic effects suggesting that the molecule may be embedding between DNA base pairs and damaging the double helix structure. cymitquimica.com CD spectroscopy provides further evidence, where changes in the characteristic DNA peaks can support a groove binding mode or partial intercalation. cymitquimica.com These biophysical techniques, often complemented by molecular docking, are essential for characterizing the interactions of small molecules with nucleic acids.
Advanced Analytical Methodologies for Purity and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of a wide array of chemical compounds, including pyrimidine (B1678525) derivatives. nih.gov This method is celebrated for its high resolution, sensitivity, and reproducibility, making it an ideal choice for separating the target compound from any potential impurities, such as starting materials, byproducts, or degradation products.
The analysis of pyrimidine derivatives is frequently carried out using reversed-phase HPLC (RP-HPLC). nih.gov In this mode of chromatography, a nonpolar stationary phase is paired with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analytes and the stationary phase. For a compound like 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one, the selection of the column, mobile phase composition, and detector is critical for achieving optimal separation and detection.
Commonly employed stationary phases for pyrimidine derivatives include C8 and C18 silica (B1680970) gel columns. nih.gov The mobile phase typically consists of a mixture of water (often with a pH modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The separation can be performed using either an isocratic elution (constant mobile phase composition) or a gradient elution (variable mobile phase composition) to achieve the desired resolution of all components in the sample. nih.gov Detection is most commonly accomplished using a UV-Vis detector, as pyrimidine derivatives generally exhibit strong absorbance in the UV region. researchgate.net Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide more definitive identification of the main compound and any impurities based on their mass-to-charge ratio. nih.gov
A hypothetical HPLC method for the purity assessment of this compound could be developed based on these principles. The following table outlines a potential set of parameters, which would require empirical optimization.
| Parameter | Example Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table is interactive. You can sort the data by clicking on the column headers.
The resulting chromatogram would ideally show a single major peak corresponding to this compound, with any impurities appearing as smaller, well-resolved peaks. The purity of the sample can be calculated based on the relative peak areas.
Other Chromatographic and Electrophoretic Techniques
Beyond conventional HPLC, other chromatographic and electrophoretic methods offer complementary approaches for the analysis of this compound and related compounds.
Other Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique that can be used for preliminary purity checks and to monitor the progress of chemical reactions. A sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a chamber with a suitable solvent system. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.
Gas Chromatography (GC): For volatile and thermally stable pyrimidine derivatives, GC can be an effective analytical tool. The compound is vaporized and separated in a gaseous mobile phase as it passes through a column containing a stationary phase. Derivatization may be necessary to increase the volatility of polar compounds like this compound.
Electrophoretic Techniques:
Electrophoresis separates charged molecules based on their migration in an electric field. kau.edu.sa For ionizable compounds like pyrimidine derivatives, this technique can offer high separation efficiency and resolution. researchgate.net
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that is performed in a narrow-bore capillary filled with an electrolyte solution. kau.edu.sa It is known for its high efficiency, short analysis times, and minimal sample consumption. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be applied to the analysis of pyrimidine derivatives. The separation in CZE is based on differences in the charge-to-size ratio of the analytes. kau.edu.sa
Capillary Electrochromatography (CEC): This hybrid technique combines the principles of HPLC and capillary electrophoresis. The separation is achieved through both the partitioning of the analyte between the stationary and mobile phases (as in HPLC) and its electrophoretic mobility. Fast separations of pyrimidine derivatives have been demonstrated using mixed-mode stationary phases in CEC. nih.gov
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis, including the desired level of resolution, sensitivity, and the nature of the potential impurities. A combination of these methodologies can provide a comprehensive characterization of the purity and identity of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation reactions of β-diketones or urea derivatives with methyl-substituted precursors. For example, analogous pyrimidinones (e.g., 4,6-dihydroxy-2-methylpyrimidine) are synthesized via cyclization under acidic or basic conditions, followed by selective hydroxylation and methylation . Optimization includes adjusting pH, temperature, and catalysts (e.g., acetic acid or ammonium acetate buffers) to enhance yield and regioselectivity .
Q. How can the purity and structural integrity of this compound be validated in laboratory settings?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to identify tautomeric forms and substituent positions. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) further validate functional groups (e.g., hydroxyl and carbonyl). Solubility in sodium hydroxide (as noted for similar compounds) can aid in purification .
Q. What analytical techniques are suitable for studying its tautomeric behavior?
- Methodology : Variable-temperature NMR can track tautomeric equilibria (e.g., keto-enol shifts). Computational modeling (DFT calculations) complements experimental data to predict dominant tautomers and their reactivity. X-ray crystallography resolves solid-state structures, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,6-dimethyl vs. 4-hydroxy groups) influence reactivity in cross-coupling or functionalization reactions?
- Methodology : Substituent effects are assessed via comparative studies. For instance, methyl groups at positions 2 and 6 may sterically hinder electrophilic substitution, while the 5-hydroxy group acts as a directing moiety. Evidence from coumarin-functionalized pyrimidinones (e.g., compound 4i in ) shows that electron-withdrawing groups enhance reactivity in Ullmann or Suzuki-Miyaura couplings . Controlled halogenation (e.g., using POCl₃) can further modify reactivity .
Q. What experimental strategies resolve contradictions in reported stability or degradation profiles under varying pH and oxidative conditions?
- Methodology : Conduct kinetic studies under controlled environments (e.g., buffered solutions at pH 6.5–9.0) to monitor degradation pathways via LC-MS. Compare results with structurally analogous compounds (e.g., 4,6-dihydroxy-2-methylpyrimidine), which exhibit instability in acidic conditions but stability in alkaline media . Redox behavior can be probed using cyclic voltammetry to identify reactive intermediates .
Q. How does the compound’s tautomeric equilibrium impact its interaction with biological targets or metal ions?
- Methodology : Isothermal titration calorimetry (ITC) and UV-vis titration quantify binding affinities with metal ions (e.g., Cu²⁺ or Fe³⁺). Molecular docking simulations predict interactions with enzymes (e.g., dihydrofolate reductase), where the enol form may hydrogen-bond to active sites. Contrast with studies on 2,6-bis(2-pyridyl)-4(1H)-pyridone derivatives highlights the role of tautomerism in coordination chemistry .
Q. What are the implications of its potential formation of disinfection byproducts (DBPs) in environmental or toxicological studies?
- Methodology : Simulate chlorination/ozonation reactions to detect DBP formation via GC-MS or LC-HRMS. Compare toxicity profiles using Ames tests or in vitro assays (e.g., micronucleus tests). While the compound itself is not a known DBP, hydroxylated pyrimidines may degrade into furan-like derivatives (e.g., MX analogs), which are mutagenic and carcinogenic .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported solubility or crystallinity data?
- Methodology : Reproduce experiments using standardized solvents (e.g., NaOH for enhanced solubility ). Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphic forms. Cross-reference with purity specifications (e.g., >95% by HPLC) to rule out impurities as confounding factors .
Q. What computational tools predict the compound’s reactivity in complex reaction networks?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Machine learning models trained on pyrimidine reaction databases (e.g., Reaxys) can suggest plausible pathways for functionalization or degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
